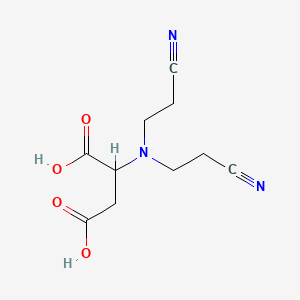
n,n-Bis(2-cyanoethyl)aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Bis(2-cyanoethyl)aspartic acid: is a chemical compound with the molecular formula C10H13N3O4 and a molecular weight of 239.23 g/mol It is derived from aspartic acid and features two cyanoethyl groups attached to the nitrogen atoms of the aspartic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-cyanoethyl)aspartic acid typically involves the reaction of aspartic acid with acrylonitrile. The reaction is carried out under controlled conditions to ensure the selective cyanoethylation of the amino groups on the aspartic acid . The process involves the use of a catalyst, such as yttrium nitrate, to promote the cyanoethylation reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: n,n-Bis(2-cyanoethyl)aspartic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyanoethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Acrylonitrile: Used in the initial cyanoethylation reaction.
Yttrium Nitrate: Acts as a catalyst for the cyanoethylation process.
Oxidizing and Reducing Agents: Various agents can be used to induce oxidation or reduction reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of cyanoethylated derivatives .
Scientific Research Applications
n,n-Bis(2-cyanoethyl)aspartic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of n,n-Bis(2-cyanoethyl)aspartic acid involves its interaction with specific molecular targets and pathways. The cyanoethyl groups can participate in various chemical reactions, leading to the formation of new compounds with distinct properties. The compound’s effects are mediated through its ability to undergo nucleophilic substitution, oxidation, and reduction reactions .
Comparison with Similar Compounds
- Benzyl bis(2-cyanoethyl)carbamate
- (2S)-2-[bis(2-amino-2-oxoethyl)amino]butanedioic acid
- Phosphoramidous acid, N,N-bis(1-methylethyl)-, butyl 2-cyanoethyl ester .
Uniqueness: n,n-Bis(2-cyanoethyl)aspartic acid is unique due to its specific structure, which includes two cyanoethyl groups attached to the nitrogen atoms of aspartic acid. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
6328-90-1 |
|---|---|
Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-[bis(2-cyanoethyl)amino]butanedioic acid |
InChI |
InChI=1S/C10H13N3O4/c11-3-1-5-13(6-2-4-12)8(10(16)17)7-9(14)15/h8H,1-2,5-7H2,(H,14,15)(H,16,17) |
InChI Key |
GNVTYGNEZLLRIK-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCC#N)C(CC(=O)O)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















